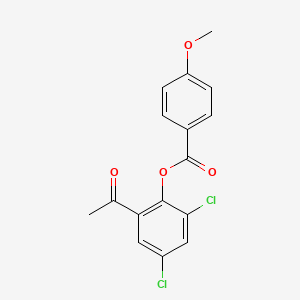![molecular formula C17H17F3N2O4S B14135864 N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine CAS No. 1212123-40-4](/img/structure/B14135864.png)
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine is a complex organic compound that features a trifluoromethoxyphenyl group, a thiazole ring, and an acetylated valine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine typically involves multiple steps, starting with the preparation of the 4-(trifluoromethoxy)phenyl thiazole intermediate. This intermediate is then acetylated and coupled with L-valine under specific reaction conditions. The process may involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.
Scientific Research Applications
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.
Biology: The compound can be used to investigate biological processes, such as enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(trifluoromethoxy)phenyl)urea: Known for its use in various chemical reactions and potential biological activities.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: Studied for its applications in biochemical and physiological research.
Metaflumizone: An insecticide that contains a trifluoromethoxyphenyl group and is used to block sodium channels in pests.
Uniqueness
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine stands out due to its combination of a trifluoromethoxyphenyl group, thiazole ring, and acetylated valine residue. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1212123-40-4 |
|---|---|
Molecular Formula |
C17H17F3N2O4S |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H17F3N2O4S/c1-9(2)14(16(24)25)22-13(23)7-11-8-27-15(21-11)10-3-5-12(6-4-10)26-17(18,19)20/h3-6,8-9,14H,7H2,1-2H3,(H,22,23)(H,24,25)/t14-/m0/s1 |
InChI Key |
YLEZOMNYJIJFDK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
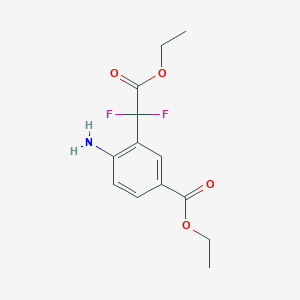
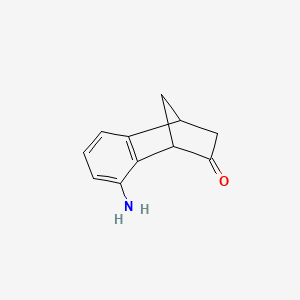
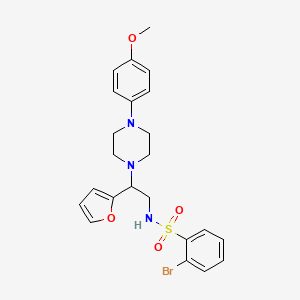
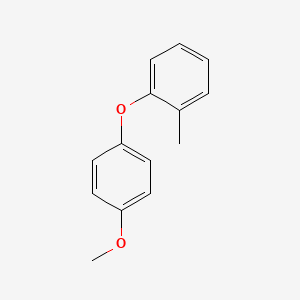

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)

![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
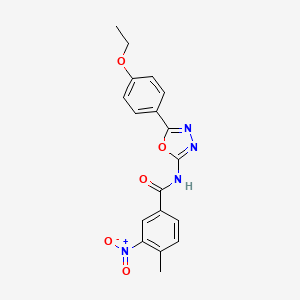
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
